N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine
Overview
Description
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C₉H₁₀N₄O₂ and a molecular weight of 206.2 g/mol . It is a derivative of the 1,3-benzodiazole family, characterized by the presence of a nitro group at the 5-position and dimethyl substitutions at the nitrogen atoms. This compound is known for its solid-state at room temperature and has a melting point of 266-268°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine can be achieved through various methods. One common approach involves the Debus-Radziszewski synthesis, which utilizes the condensation of o-phenylenediamine with nitroacetic acid under acidic conditions . Another method is the Wallach synthesis, which involves the cyclization of o-nitroaniline derivatives . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality. Safety measures are crucial due to the handling of nitro compounds, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of N,1-dimethyl-5-amino-1H-1,3-benzodiazol-2-amine.
Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Similar structure but with a different substitution pattern.
5-Nitro-1H-benzimidazole: Lacks the dimethyl substitutions present in N,1-dimethyl-5-nitro-1H-1,3-benzodiazol-2-amine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,1-dimethyl-5-nitrobenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-10-9-11-7-5-6(13(14)15)3-4-8(7)12(9)2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXAEAOIWZOCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694269 | |
Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596130-84-6 | |
Record name | N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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